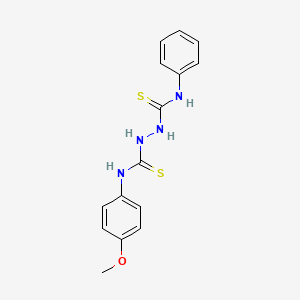

(2-(((4-甲氧苯基)氨基)硫代甲基)肼基)(苯基氨基)甲烷-1-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

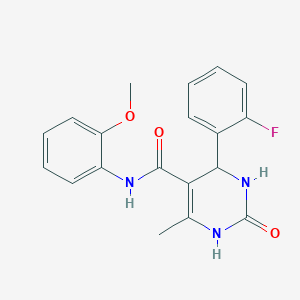

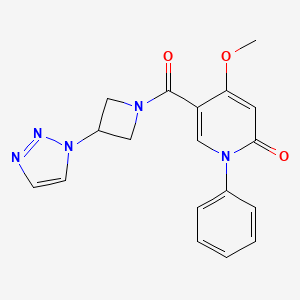

The compound of interest, "(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione," is a complex molecule that appears to be related to thione-containing heterocycles. These types of compounds are known for their diverse range of biological activities and potential applications in materials science. The provided data does not directly describe this compound but offers insights into similar molecules with methoxyphenyl and thiazole groups, which may share some chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related thione compounds involves the formation of heterocyclic rings and the introduction of various substituents, such as methoxyphenyl groups. For instance, the synthesis of 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione is achieved through a series of reactions that result in the formation of a triazole ring with thione and methoxyphenyl functionalities . This suggests that the synthesis of the compound would likely involve similar strategies, focusing on the construction of the thione-containing core and the subsequent attachment of the appropriate aromatic and heteroaromatic substituents.

Molecular Structure Analysis

The molecular structure of thione-containing compounds is characterized by the presence of sulfur atoms within the heterocyclic framework, which can significantly influence the geometry and electronic properties of the molecule. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, revealing details such as hydrogen bonding patterns and the overall non-planarity of the molecules . These structural features are crucial for understanding the reactivity and potential intermolecular interactions of the compound under study.

Chemical Reactions Analysis

Thione compounds are known to participate in various chemical reactions, often acting as ligands in coordination complexes. For example, the compound mentioned in the first paper forms a complex with cadmium chloride, where it acts as a monodentate ligand through the sulfur atom . This indicates that the compound of interest may also exhibit similar behavior, potentially forming complexes with metal ions. Additionally, the presence of multiple potential donor and acceptor groups in these molecules can lead to a variety of intermolecular interactions, which can be crucial for their reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thione-containing compounds are influenced by their molecular structure. The presence of methoxyphenyl groups can affect the compound's solubility and interaction with solvents. The crystallographic data of related compounds show that they crystallize in specific systems and possess defined cell parameters, which are indicative of their solid-state behavior . Furthermore, theoretical calculations, such as density functional theory (DFT), can provide insights into the optimized geometry and electronic properties of these molecules, which are relevant for understanding their reactivity and potential as nonlinear optical (NLO) materials .

科学研究应用

甲烷利用和环境影响

甲烷是一种简单的有机化合物,由于其丰富性和作为碳源的潜力,在各种科学研究领域中发挥着重要作用,特别是在环境科学和技术领域。Strong、Xie 和 Clarke (2015) 的研究探索了甲烷营养细菌的广泛生物技术应用,这些细菌利用甲烷作为其唯一的碳源。这些应用范围从产生有价值的产品(如单细胞蛋白、生物聚合物和脂质)到环境效益(如生物修复和 CO2 封存)。这项研究强调了甲烷在推进可持续技术和减轻温室气体排放方面的重要性(Strong、Xie 和 Clarke,2015)。

甲烷水合物和气候变化

甲烷水合物和气候变化之间的相互作用是一个关键的研究领域,正如 Komatsu、Ota、Smith 和 Inomata (2013) 所强调的。他们的评论重点关注 CO2-CH4 包合物水合物的置换反应,提供了对 CO2 封存和天然气回收潜在方法的见解。这项研究强调了甲烷水合物的环境影响及其在全球碳循环中的作用(Komatsu 等人,2013)。

真核生物甲烷产生

Liu、Chen、Zhu、Shen、Wang、Wang 和 Peng (2015) 概述了真核生物(包括植物、动物和真菌)直接产生和排放甲烷的新途径。该途径被称为“好氧 CH4 产生”,挑战了传统上对甲烷生成的看法,并表明真核生物对大气甲烷预算有贡献。了解这种机制对于准确估计全球甲烷排放和制定应对气候变化的策略至关重要(Liu 等人,2015)。

化学反应性和应用

Kaplaushenko (2019) 探索了硫酮衍生物(如 1,2,4-三唑-3-硫酮)的合成和反应性,并讨论了它们由于抗氧化和抗自由基活性而在药理学中的潜力。这项研究展示了硫酮化合物的化学多功能性及其在开发新治疗剂中的重要性(Kaplaushenko,2019)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-(phenylcarbamothioylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-20-13-9-7-12(8-10-13)17-15(22)19-18-14(21)16-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,18,21)(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOCUQOKMIODRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

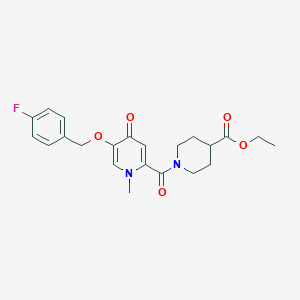

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

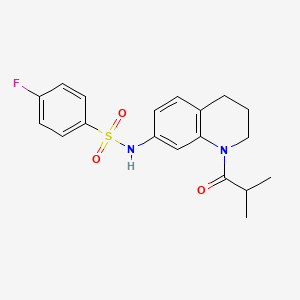

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

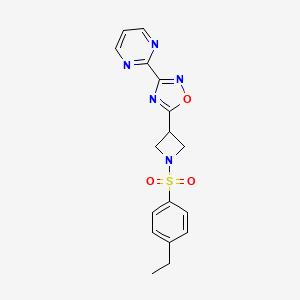

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)